7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride
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Overview
Description
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride is a heterocyclic compound with significant applications in various fields of science. It is recognized for its unique structural properties, which make it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride typically involves multicomponent reactions, condensation, and oxidative coupling . One common method includes the reaction of 2-aminopyridine with acetonitrile in the presence of a base, followed by cyclization and subsequent chlorination to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, and dimethyl sulfoxide.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Pyrido[1,2-a]pyrimidine: Another heterocyclic compound with comparable biological activities.
Uniqueness: 7-Methylimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its binding affinity to biological targets . This makes it a valuable compound in drug discovery and material science .
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-8-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3.ClH/c1-7-2-4-12-5-3-11-9(12)8(7)6-10;/h2-5H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNIZFGEUGZRAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C=C1)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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